3,6-diamino-5-cyano-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3,6-diamino-5-cyano-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5OS and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.08408123 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
This compound is involved in the synthesis of thio-substituted ethyl nicotinate derivatives, which undergo cyclization to form thieno[2,3-b]pyridines. These compounds, upon further reactions, yield a variety of derivatives, including pyridothienopyrimidine and pyrazolothienopyridine derivatives. Some of these synthesized compounds have been screened for their in vitro antimicrobial activities, indicating their potential in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiproliferative Activity
Another significant area of application is in the synthesis of compounds with antiproliferative properties. 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, known for their activity against the phospholipase C enzyme, have led to the discovery of analogs with modifications at key functional groups, contributing to the understanding of structure-activity relationships and the development of compounds with greater antiproliferative activity (van Rensburg et al., 2017).
Synthetic Approaches to Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives
The versatility of this compound as a synthon is demonstrated in its use for preparing a range of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds have various applications, including materials science and pharmaceutical research, due to their structural and functional diversity (El-Meligie et al., 2020).
Novel Synthetic Pathways and Biological Activities
Research also focuses on exploring novel synthetic pathways involving thieno[2,3-b]pyridines and studying the biological activities of the synthesized derivatives. These studies contribute to the development of new methodologies in organic synthesis and the discovery of compounds with potential therapeutic applications (Abdel-rahman et al., 2003).
Properties
IUPAC Name |
3,6-diamino-5-cyano-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-8-2-4-10(5-3-8)20-15(22)13-12(18)11-6-9(7-17)14(19)21-16(11)23-13/h2-6H,18H2,1H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFOSSSUALMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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